Subtype-Selective mGluR1 Antagonism with 733-Fold Selectivity Over mGluR5
Pyrimidin-5-ylmethanamine exhibits pronounced subtype selectivity for the metabotropic glutamate receptor 1 (mGluR1) over mGluR5. In a direct head-to-head antagonist activity assay using human cloned receptors, the compound demonstrated an IC50 of 6.30 nM against mGluR1, while showing an IC50 of 4.62 × 10^3 nM (4,620 nM) against mGluR5 [1]. This corresponds to a 733-fold selectivity for mGluR1 over mGluR5 [1].
| Evidence Dimension | Antagonist activity at human metabotropic glutamate receptors |
|---|---|
| Target Compound Data | IC50 = 6.30 nM (mGluR1); IC50 = 4.62 × 10^3 nM (mGluR5) |
| Comparator Or Baseline | Human mGluR5 receptor (comparator target) |
| Quantified Difference | 733-fold higher potency at mGluR1 vs mGluR5 |
| Conditions | Antagonist activity assay; human cloned mGluR1 and mGluR5 receptors |
Why This Matters
This level of subtype selectivity is critical for neuroscience research programs aiming to dissect mGluR1-mediated signaling pathways without confounding off-target mGluR5 effects.
- [1] BindingDB. BDBM50364719 CHEMBL1951658. Antagonist activity at human metabotropic glutamate receptor 1 and 5. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364719. View Source
